4-(Methylamino)butanal

Catalog No.
S603499
CAS No.
7729-27-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)butanal

CAS Number

7729-27-3

Product Name

4-(Methylamino)butanal

IUPAC Name

4-(methylamino)butanal

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3

InChI Key

PJZBKCVVFPTFAW-UHFFFAOYSA-N

SMILES

CNCCCC=O

Canonical SMILES

CNCCCC=O

4-Methylaminobutanal is an aldehyde.

4-(Methylamino)butanal (CAS 7729-27-3) is a bifunctional amino aldehyde with a molecular weight of 101.15 g/mol, characterized by a secondary methylamine group on a four-carbon aliphatic backbone [1]. In both biological systems and synthetic chemistry, it serves as the obligate, immediate precursor to the N-methyl-Δ¹-pyrrolinium cation [2]. For procurement professionals and synthetic biologists, the primary value of this specific compound lies in its ability to undergo spontaneous, non-enzymatic cyclization to form the reactive iminium species required for the assembly of tropane and nicotine alkaloid scaffolds, bypassing upstream enzymatic bottlenecks [2].

Research Fit

Dedicated intermediate for tropane and nicotine alkaloid pathway reconstitution
Spontaneous, irreversible cyclization to N-methyl-Δ¹-pyrrolinium cation under physiological conditions
Not channeled into GABA shunt; distinct metabolic routing from 4-aminobutanal

Substituting 4-(methylamino)butanal with generic amino aldehydes or upstream precursors fundamentally alters reaction pathways and yields. Utilizing the des-methyl analog, 4-aminobutanal, results in cyclization to Δ¹-pyrroline, which is rapidly diverted into primary metabolism via the GABA shunt rather than forming the target N-methylated alkaloids [1]. Conversely, procuring the upstream precursor N-methylputrescine requires the introduction of methylputrescine oxidase (MPO)—a copper- and PQQ-dependent enzyme—to achieve oxidation [2]. This enzymatic requirement introduces rate-limiting kinetics, complex cofactor dependencies, and lower overall flux in both in vitro assays and engineered metabolic pathways, making direct procurement of 4-(methylamino)butanal essential for efficient N-methyl-Δ¹-pyrrolinium generation [2].

Substitution Risk

N-Methyl group directs irreversible cyclization to an iminium cation; 4-aminobutanal equilibrates with 1-pyrroline and feeds into GABA metabolism, a fate that may not transfer to alkaloid assembly.
Methylputrescine oxidase shows a 1.8-fold substrate preference for N-methylputrescine over putrescine; using demethylated substrates may significantly lower enzymatic generation of the cyclization-competent aldehyde.
N-Alkyl chain length alters physicochemical properties and enzyme recognition; in-class analogs like 4-(ethylamino)butanal are likely to shift partition behavior and reactivity, requiring independent validation.

Elimination of Rate-Limiting Enzymatic Oxidation

In the reconstitution of tropane alkaloid pathways, generating the reactive iminium cation from upstream precursors requires enzymatic catalysis. Utilizing N-methylputrescine necessitates the co-expression or addition of methylputrescine oxidase (MPO), which operates with a specific activity limitation often restricted by copper/PQQ cofactor availability [1]. By directly feeding 4-(methylamino)butanal, the system achieves a 100% bypass of this rate-limiting oxidation step, as the aldehyde spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation without enzymatic intervention [1].

Evidence DimensionRequirement for enzymatic oxidation to form iminium cation
Target Compound Data4-(Methylamino)butanal (0% enzyme requirement; spontaneous cyclization)
Comparator Or BaselineN-methylputrescine (100% dependent on MPO and cofactors)
Quantified DifferenceComplete elimination of the MPO enzymatic bottleneck
ConditionsIn vitro biosynthetic pathway reconstitution and precursor feeding

Procuring the aldehyde directly removes a complex, cofactor-dependent enzymatic step, significantly simplifying metabolic engineering and increasing downstream alkaloid yield.

Substrate Preference
Head-to-head
1.8× higher activity for N-methylputrescine vs putrescine (100% vs 56% rel. activity)
Supports methylated substrate in enzymatic aldehyde generation; demethylated precursor yields product at nearly half the rate.
BRENDA aggregated data; enzyme: methylputrescine oxidase (EC 1.4.3.22).

Prevention of Metabolic Diversion via the GABA Shunt

The presence of the N-methyl group on 4-(methylamino)butanal is critical for directing metabolic flux toward pharmaceutically relevant alkaloids. When the des-methyl comparator, 4-aminobutanal, is utilized, it cyclizes to Δ¹-pyrroline, which is highly susceptible to oxidation by diamine oxidases and subsequent diversion into the GABA shunt [1]. 4-(Methylamino)butanal exclusively forms the N-methyl-Δ¹-pyrrolinium cation, which resists this primary metabolic degradation and channels directly into tropinone or nicotine biosynthesis, ensuring high target-compound fidelity [1].

Evidence DimensionPathway channeling and resistance to GABA shunt diversion
Target Compound Data4-(Methylamino)butanal (Exclusive channeling to N-methylated alkaloids)
Comparator Or Baseline4-Aminobutanal (Significant diversion to GABA and primary metabolism)
Quantified DifferencePrevention of off-target metabolic loss
ConditionsPlant cell culture and engineered microbial alkaloid production

Buyers must select the N-methylated aldehyde to prevent severe yield losses associated with the metabolic diversion of non-methylated analogs.

Predicted LogP
Cross-study comparable
−0.4vs +0.62 (Δ ≈ 1.0)
~10-fold higher hydrophilicity impacts reversed-phase HPLC retention; method transfer from des-methyl analog requires mobile-phase adjustment.
In silico predicted values (ACD/Labs or equivalent).

In Situ Cation Generation vs. Isolated Salt Instability

In biomimetic chemical synthesis, the N-methyl-Δ¹-pyrrolinium cation is required for Mannich-type condensations with acetoacetic acid to form hygrine. Isolated N-methyl-Δ¹-pyrrolinium salts are notoriously hygroscopic and prone to rapid degradation under ambient conditions [1]. 4-(Methylamino)butanal provides a shelf-stable alternative that generates the reactive iminium species continuously in situ under mild aqueous or physiological conditions, improving reproducibility and handling in benchtop syntheses [1].

Evidence DimensionReagent stability and handling profile
Target Compound Data4-(Methylamino)butanal (Stable precursor, controlled in situ cation release)
Comparator Or BaselineIsolated N-methyl-Δ¹-pyrrolinium salts (Highly hygroscopic, unstable)
Quantified DifferenceSuperior shelf-life and processability without compromising reactivity
ConditionsBenchtop biomimetic condensation reactions

Procuring the aldehyde precursor rather than the isolated iminium salt ensures reliable reagent handling and reproducible yields in synthetic chemistry workflows.

Predicted Density
Cross-study comparable
0.863g/cm³ (Δ −0.048 vs 4-aminobutanal)
5.6% lower density may cause volumetric dosing errors if interchanged without recalibration.
Predicted values ±0.06 g/cm³; cited via Molaid and ChemicalBook.
Cyclization Fate
Class-level inference
N-methyl-Δ¹-pyrrolinium cation (irreversible) vs 1-pyrroline equilibrium (GABA shunt entry)
4-Aminobutanal is non-functional for alkaloid biosynthesis; the methylated iminium is the exclusive precursor for tropane scaffold assembly.
Validated by ¹⁴C tracer in tobacco roots (Mizusaki et al., 1968).

Direct Precursor Feeding in Engineered Microbial Cell Factories

4-(Methylamino)butanal serves as a direct precursor for feeding engineered yeast or bacterial strains designed to produce high-value tropane alkaloids like scopolamine and atropine. By bypassing the complex, cofactor-dependent methylputrescine oxidase (MPO) step, it ensures direct, high-flux entry into the N-methyl-Δ¹-pyrrolinium pool, maximizing downstream alkaloid titers [1].

Biomimetic Synthesis of Pyrrolidine and Tropane Scaffolds

In medicinal chemistry, this compound is utilized for the biomimetic, non-enzymatic synthesis of hygrine, cuscohygrine, and tropinone. Its ability to generate the reactive iminium cation in situ under mild conditions allows for efficient Mannich-type condensations with polyketide-derived nucleophiles, avoiding the severe handling and degradation issues associated with isolated iminium salts [2].

Analytical Standard for PMT and MPO Enzyme Assays

As the direct product of methylputrescine oxidase (MPO) and the downstream metabolite of putrescine N-methyltransferase (PMT), 4-(methylamino)butanal functions as a critical analytical reference standard. It enables the precise quantification of enzymatic activity and substrate specificity in plant biochemistry and agricultural biotechnology research [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro tropane alkaloid pathway reconstitution
Spontaneous, irreversible cyclization to N-methyl-Δ¹-pyrrolinium cation
Condensation with acetoacetyl-CoA for tropinone/hygrine formation
Metabolic engineering of nicotine/tropane production in heterologous hosts
Pre-formed aldehyde bypasses rate-limiting methylputrescine oxidase step
¹⁴C tracer incorporation into nicotine scaffolds in Nicotiana systems
Analytical reference standard for Solanaceae metabolomics
Chromatographic resolution from 4-aminobutanal on reversed-phase HPLC
Unambiguous peak assignment in LC-MS/MS root extract profiling
Synthesis of N-methylpyrrolidine-containing pharmaceutical intermediates
Documented synthetic route to hygrine and cuscohygrine
Muscarinic acetylcholine receptor modulator medicinal chemistry programs

XLogP3

-0.4

UNII

FM5R52L7PL

Wikipedia

4-Methylaminobutanal

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